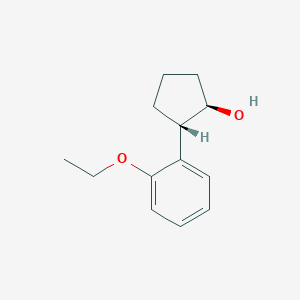![molecular formula C14H19FOS B7989183 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B7989183.png)
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol is an organic compound with the molecular formula C14H19FOS It is characterized by the presence of a fluorine atom, a thiophenol group, and a cyclohexanemethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorothiophenol with cyclohexanemethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol group may yield sulfonic acids, while reduction can produce thiols.
Applications De Recherche Scientifique
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde
- 4-[(Cyclohexanemethoxy)methyl]-3-fluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol stands out due to its thiophenol group, which imparts unique chemical reactivity and biological activity. The presence of the fluorine atom further enhances its properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(cyclohexylmethoxymethyl)-3-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FOS/c15-14-8-13(17)7-6-12(14)10-16-9-11-4-2-1-3-5-11/h6-8,11,17H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUDZIBFKXVUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=C(C=C2)S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989118.png)



![3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989147.png)




![O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate](/img/structure/B7989200.png)


